6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9779945
InChI: InChI=1S/C17H13F3N4O2/c1-26-11-4-2-9(3-5-11)10-6-13-12(14(25)7-10)8-24-16(21-13)22-15(23-24)17(18,19)20/h2-5,8,10H,6-7H2,1H3
SMILES: COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F
Molecular Formula: C17H13F3N4O2
Molecular Weight: 362.31 g/mol

6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

CAS No.:

Cat. No.: VC9779945

Molecular Formula: C17H13F3N4O2

Molecular Weight: 362.31 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one -

Specification

Molecular Formula C17H13F3N4O2
Molecular Weight 362.31 g/mol
IUPAC Name 6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C17H13F3N4O2/c1-26-11-4-2-9(3-5-11)10-6-13-12(14(25)7-10)8-24-16(21-13)22-15(23-24)17(18,19)20/h2-5,8,10H,6-7H2,1H3
Standard InChI Key JWEBRAIYWBJBGP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound’s backbone consists of a bicyclic system merging a 1,2,4-triazole ring with a partially hydrogenated quinazoline moiety. The triazole ring (positions 1–3) is fused to the quinazoline system (positions 5–8), creating a planar, aromatic region critical for π-π stacking interactions with biological targets . The 6,7-dihydro designation indicates partial saturation at the quinazoline’s 6 and 7 positions, reducing ring strain and enhancing conformational flexibility .

Substituent Effects

  • 6-(4-Methoxyphenyl): The para-methoxy group on the phenyl ring introduces electron-donating effects, potentially enhancing solubility and influencing binding affinity through hydrogen bonding .

  • 2-(Trifluoromethyl): The CF₃ group at position 2 contributes strong electron-withdrawing characteristics, modulating the compound’s lipophilicity and metabolic stability .

Table 1: Key Structural Parameters of Analogous Triazoloquinazolines

ParameterValue (Analogous Compounds)Influence on Properties
LogP (Calculated)2.8–3.5Moderate lipophilicity
Topological Polar Surface Area70–90 ŲFavorable membrane permeability
Hydrogen Bond Donors1–2Target interaction potential

Synthetic Routes and Optimization

Cyclocondensation Strategies

The synthesis of triazoloquinazolines typically employs cyclocondensation between 5-amino-1,2,4-triazoles and cyclic ketones or aldehydes . For this derivative, a plausible route involves:

  • Formation of the Triazole Precursor:
    Reacting 4-methoxyphenylhydrazine with trifluoroacetic anhydride yields a substituted triazole amine intermediate.

  • Quinazoline Ring Closure:
    Treatment with cyclohexane-1,3-dione under acidic conditions (e.g., HCl/EtOH) induces cyclization, forming the dihydroquinazoline core .

  • Functionalization:
    Introduction of the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation at position 2 .

Challenges in Synthesis

  • Regioselectivity: Competing reactions may yield isomeric byproducts unless stringent temperature control (60–80°C) and catalytic conditions (e.g., p-TsOH) are applied.

  • CF₃ Group Incorporation: The trifluoromethyl group’s steric bulk necessitates optimized leaving-group strategies to prevent ring distortion .

CompoundTargetIC₅₀ (μM)Selectivity (Plk1/Plk2/Plk3)
43 (PMC10012257)Plk1 PBD0.12>100-fold selective
7a (UCL Discovery)RXFP40.850-fold over RXFP3
Hypothesized CompoundPlk1 (Predicted)0.2–0.5Pending experimental validation

GPCR Modulation

Compounds like 7a from UCL Discovery demonstrate selective agonism at relaxin family peptide receptor 4 (RXFP4), with EC₅₀ values of 0.8 μM . The 4-methoxyphenyl group in the queried compound may mimic tyrosine residues critical for receptor activation, suggesting potential utility in metabolic or cancer-related GPCR pathways .

Physicochemical and ADMET Properties

Solubility and Permeability

  • Aqueous Solubility: Predicted at 12–18 μg/mL (pH 7.4), influenced by the methoxy group’s polarity.

  • Caco-2 Permeability: Estimated Papp = 8.6 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Metabolic Stability

  • Cytochrome P450 Interactions: The trifluoromethyl group reduces oxidative metabolism by CYP3A4, as evidenced in analogs with t₁/₂ > 120 minutes in human liver microsomes .

  • Glucuronidation: The methoxyphenyl moiety may undergo O-demethylation, necessitating prodrug strategies for oral bioavailability .

Future Directions and Applications

Targeted Oncology Therapeutics

The compound’s structural similarity to Plk1 inhibitors supports its development as an antimitotic agent. Preclinical models of triple-negative breast cancer (TNBC) could validate its efficacy, particularly in combination with taxanes .

Neuroendocrine Modulation

Given RXFP4’s role in insulin secretion and appetite regulation, this derivative may offer a scaffold for type 2 diabetes or obesity therapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator